molecular formula C9H20Cl2N2 B6608680 2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride CAS No. 2866309-06-8

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride

Cat. No.: B6608680
CAS No.: 2866309-06-8
M. Wt: 227.17 g/mol
InChI Key: DEAZEJHPTQJNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride, or 2-AED, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is used in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-AED has been used for a variety of scientific research applications including enzyme inhibition, protein-protein interactions, and drug design. It has also been studied for its potential use in the development of new drugs.

Mechanism of Action

2-AED works by inhibiting the enzyme cyclooxygenase (COX). This enzyme is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX, 2-AED can reduce inflammation and pain.
Biochemical and Physiological Effects
2-AED has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-cancer, anti-inflammatory, and anti-oxidative effects. It has also been studied for its potential to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-AED has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it is limited by its relatively low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-AED. These include further study of its biochemical and physiological effects, its potential to be used in drug design, and its potential to be used in the development of new drugs. Additionally, further research could be done to explore the potential of 2-AED to be used in cancer treatments, as well as its potential to reduce the risk of cardiovascular disease.

Synthesis Methods

2-AED is synthesized from ethylenediamine and cyclohexanone. A reaction between ethylenediamine and cyclohexanone in the presence of a base such as sodium hydroxide produces the desired product. The reaction is then quenched with hydrochloric acid and the resulting 2-AED is purified by recrystallization.

Properties

IUPAC Name

2-(6-azaspiro[3.4]octan-6-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-5-7-11-6-4-9(8-11)2-1-3-9;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAZEJHPTQJNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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